molecular formula C14H17BF4O3 B7599616 4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B7599616
M. Wt: 320.09 g/mol
InChI Key: RMMWBQSNLSZMRD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted at the 3-position with a 1,1,2,2-tetrafluoroethoxy group. This compound is part of a broader class of arylboronates used in cross-coupling reactions (e.g., Suzuki-Miyaura), materials science, and medicinal chemistry. The tetrafluoroethoxy substituent imparts strong electron-withdrawing effects (EWG) and enhanced lipophilicity, making it valuable in applications requiring metabolic stability or fluorophilic interactions .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)20-14(18,19)11(16)17/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWBQSNLSZMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include aryl boronates, boronic acids, and other boron-containing compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of stable boron-carbon bonds. In cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a transition state that facilitates the coupling reaction.

Comparison with Similar Compounds

Substituent Electronic Effects

Electron-Withdrawing Groups (EWGs):

  • 3-(Trifluoromethoxy)phenyl analog ():
    The trifluoromethoxy group (-OCF₃) is a stronger EWG than tetrafluoroethoxy (-OCH₂CF₃), leading to higher electrophilicity at the boron center. This enhances reactivity in palladium-catalyzed couplings but may reduce stability under basic conditions. Applications include pharmaceutical intermediates and agrochemicals .
  • Used in protease inhibitor synthesis .
  • 3-(Pentafluoroethyl)phenyl analog ():
    The pentafluoroethyl (-CF₂CF₃) group increases steric bulk and fluorophilicity compared to tetrafluoroethoxy, favoring applications in fluorinated polymer synthesis .

Electron-Donating Groups (EDGs):

  • 4-(Triphenylvinyl)phenyl analog ():
    The tetraphenylethylene (TPE) substituent is sterically bulky and EDG-dominant, enabling aggregation-induced emission (AIE) for OLEDs and fluorescence probes. The extended conjugation enhances luminescence quantum yield .

Stability and Reactivity Trends

  • Fluorinated Substituents ():
    Fluorinated groups enhance hydrolytic stability but may complicate purification due to low polarity. For example, 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane () is prone to polymerization unless stabilized .

  • Comparative Reactivity in Cross-Couplings (): Boronates with EWGs like -CF₃ or -SO₂Me show faster transmetalation in palladium-catalyzed reactions but require milder bases (e.g., K₂CO₃) to avoid protodeboronation .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields such as medicinal chemistry and agricultural science. This article explores its biological activity based on current research findings.

  • Molecular Formula : C13H16B F3O2
  • Molecular Weight : 273.08 g/mol
  • Structure : The compound features a dioxaborolane ring and a tetrafluoroethoxy substituent that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its potential as an insecticide and its effects on various biological systems. The following sections detail specific studies and findings related to its biological activity.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance:

  • Hexaflumuron , a related compound with a similar structure, has been shown to disrupt chitin synthesis in insects. This mechanism is critical for the growth and development of various pest species.
StudyFindings
Kinetics of uptake in termites Demonstrated effective uptake and metabolism in eastern subterranean termites (Reticulitermes flavipes) when fed cellulose diets containing hexaflumuron .
Field efficacy against termites Evaluated hexaflumuron's effectiveness against Coptotermes curvignathus in Malaysia; results indicated significant mortality rates in treated colonies .

The biological activity of boron compounds often involves interference with metabolic pathways crucial for cellular function. The dioxaborolane structure may facilitate the inhibition of enzymes involved in chitin biosynthesis or other metabolic processes in target organisms.

Case Studies

Several case studies have examined the efficacy and safety of compounds within the same family as this compound:

  • Study on Termite Control :
    • Objective : Assess the effectiveness of hexaflumuron against subterranean termites.
    • Methodology : Field trials using bait stations containing hexaflumuron.
    • Results : Significant reduction in termite populations was observed within weeks of treatment .
  • Impact on Non-target Species :
    • Objective : Evaluate potential toxicity to beneficial insects.
    • Findings : Research indicated low toxicity levels for non-target species when applied at recommended doses .

Safety and Environmental Impact

While the insecticidal properties are promising for pest control applications, safety assessments are crucial. Studies suggest that compounds like hexaflumuron show low toxicity to mammals when used appropriately. However, environmental persistence and bioaccumulation remain areas for further research.

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